3-{5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The exact mass of the compound this compound is 436.21105539 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-32-19-8-6-7-18(17-19)26-13-15-27(16-14-26)22(29)11-4-5-12-28-23(30)20-9-2-3-10-21(20)25-24(28)31/h2-3,6-10,17H,4-5,11-16H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCSHCVNCZIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione , also known by its CAS number 896356-02-8, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive review of its biological activities, focusing on its neuroprotective effects, antitumor properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 436.5 g/mol
- SMILES Notation : COc1cccc(N2CCN(C(=O)CCCCn3c(=O)[nH]c4ccccc4c3=O)CC2)c1
Neuroprotective Activity
One of the most significant findings regarding this compound is its neuroprotective activity . In a study involving mice subjected to acute cerebral ischemia, the compound demonstrated a significant prolongation of survival time and a reduction in mortality rates across various doses. The experiment involved administering the compound intraperitoneally and comparing its effects against a control group treated with nimodipine, a known neuroprotective agent. The results indicated that the compound effectively reduces ischemic damage, suggesting its potential for treating stroke and other neurodegenerative conditions .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . Research indicates that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with piperazine moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells such as MCF-7 (breast cancer) and A2058 (melanoma) cells . The mechanism appears to involve the inhibition of topoisomerases, crucial enzymes for DNA replication and repair .
Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent.
Neuroprotection Mechanism
The neuroprotective effects are believed to arise from several mechanisms:
- Reduction of Oxidative Stress : The compound may enhance antioxidant defenses within neuronal cells.
- Inhibition of Apoptosis : By modulating apoptotic pathways, it helps in preserving neuronal integrity during ischemic events.
Antitumor Mechanism
Regarding antitumor activity:
- Topoisomerase Inhibition : The compound's ability to inhibit topoisomerase I and II leads to interference with DNA replication in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through intrinsic apoptotic pathways.
Case Studies and Experimental Data
Scientific Research Applications
The compound “3-{5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Antidepressant Activity
Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the 3-methoxyphenyl group in this compound may enhance its affinity for serotonin receptors, which are critical in mood regulation. A study demonstrated that similar tetrahydroquinazoline derivatives showed significant antidepressant-like activity in animal models by modulating serotonin and norepinephrine levels .
Anticancer Properties
Tetrahydroquinazoline derivatives have been investigated for their anticancer potential. The compound's ability to inhibit tumor growth has been attributed to its interference with cell signaling pathways involved in proliferation and apoptosis. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Research has indicated that similar quinazoline derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Studies have suggested that tetrahydroquinazolines can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Table 1: Biological Activities of Tetrahydroquinazoline Derivatives
| Activity Type | Related Compounds | Mechanism of Action | Reference |
|---|---|---|---|
| Antidepressant | 1-(4-methoxyphenyl)-2-piperidinone | Serotonin reuptake inhibition | |
| Anticancer | 2-(4-fluorophenyl)-1H-quinazolin-4-one | Induction of apoptosis via caspase activation | |
| Antimicrobial | Quinazoline-2-carboxylic acid | Membrane disruption | |
| Neuroprotective | 6-methoxy-2-(4-methylphenyl)quinazolin-4(3H)-one | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives for their antidepressant effects using the forced swim test in mice. The compound exhibited a significant reduction in immobility time, indicating potential antidepressant activity comparable to established SSRIs .
Case Study 2: Anticancer Mechanism Investigation
In a laboratory study, researchers assessed the anticancer properties of a closely related tetrahydroquinazoline derivative against human breast cancer cell lines. The results showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Case Study 3: Neuroprotection in Animal Models
A recent investigation into neuroprotective agents highlighted the efficacy of tetrahydroquinazolines in preventing neuronal death induced by beta-amyloid peptides in rat models. The study demonstrated that treatment with these compounds significantly improved cognitive function as measured by behavioral tests .
Preparation Methods
Direct Alkylation with Bromopentan-2-one
The core structure is treated with bromopentan-2-one in the presence of a base such as potassium carbonate (KCO) in acetonitrile at 80°C. The reaction proceeds via an S2 mechanism, where the deprotonated nitrogen at position 3 attacks the electrophilic carbon of the bromoalkane.
Optimization Notes
-
Base: KCO provides superior yields (>65%) compared to weaker bases like triethylamine.
-
Solvent: Acetonitrile enhances nucleophilicity of the anion.
-
Side Reactions: Competing O-alkylation is minimized by using excess bromopentan-2-one (1.5 equiv).
The intermediate 3-(5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) and characterized by NMR, showing a ketone carbonyl signal at δ 208.5 ppm.
Michael Addition to Pentenone
An alternative approach involves a Michael addition of the tetrahydroquinazoline-dione to pent-4-en-2-one under basic conditions. This method avoids the use of alkyl halides but requires careful control of reaction pH to prevent over-addition.
Reaction Parameters
-
Catalyst: 1,8-Diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF).
-
Yield: 50–60%, with lower regioselectivity compared to direct alkylation.
Coupling with 4-(3-Methoxyphenyl)piperazine
The final step involves coupling the 5-oxopentyl intermediate with 4-(3-methoxyphenyl)piperazine. This is achieved through reductive amination or nucleophilic substitution.
Reductive Amination
The ketone group in the 5-oxopentyl side chain is converted to an amine via reaction with 4-(3-methoxyphenyl)piperazine in the presence of sodium cyanoborohydride (NaBHCN) and acetic acid in methanol. The reaction proceeds at room temperature over 12–24 hours.
Mechanistic Insights
-
Formation of an imine intermediate between the ketone and piperazine.
-
Reduction of the imine to a secondary amine using NaBHCN.
Analytical Data
Nucleophilic Substitution
Alternatively, the ketone is first converted to a bromoalkane using phosphorus tribromide (PBr), followed by displacement with 4-(3-methoxyphenyl)piperazine. This method is less favored due to the instability of α-bromo ketones and lower yields (~40%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Direct Alkylation | 65–70 | >95 | Simplicity, fewer steps |
| Michael Addition | 50–60 | 90 | Avoids alkyl halides |
| Reductive Amination | 75–80 | 98 | High regioselectivity, mild conditions |
Challenges and Mitigation Strategies
-
Solubility Issues: The tetrahydroquinazoline-dione core exhibits poor solubility in non-polar solvents. This is addressed by using DMF or dimethyl sulfoxide (DMSO) as reaction media.
-
Byproduct Formation: Competing O-alkylation during side chain introduction is minimized by using excess alkylating agent and maintaining anhydrous conditions.
-
Purification Difficulties: Column chromatography with gradient elution (ethyl acetate/methanol) effectively separates the final product from unreacted piperazine .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including coupling reactions between piperazine derivatives and tetrahydroquinazoline-dione scaffolds. Key factors include solvent choice (e.g., dimethylformamide or acetonitrile for solubility ), catalysts (triethylamine for deprotonation ), and temperature control (60–80°C for cyclization ). Sodium hydride in toluene has been used for analogous piperazine-containing compounds to achieve yields >70% .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) is critical for verifying proton environments in the piperazine and methoxyphenyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups . X-ray crystallography resolves stereochemistry, as demonstrated for related piperazinone derivatives . Mass spectrometry confirms molecular weight, especially for intermediates with labile substituents .
Q. How can preliminary biological screening identify potential therapeutic targets for this compound?
Initial screens often use enzyme inhibition assays (e.g., CYP51 for antifungal activity ) or cell-based viability tests. For example, molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity, which can be validated via microplate assays measuring IC50 values .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with 14-α-demethylase lanosterol (CYP51)?
Docking protocols should optimize force fields (e.g., AMBER or CHARMM) and grid parameters to account for the compound’s flexible pentyl linker. Autodock Vina or Schrödinger Suite can simulate ligand-receptor interactions, with validation through mutagenesis studies on CYP51’s active site . Free energy calculations (MM/GBSA) improve accuracy in predicting binding modes .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying the 3-methoxyphenyl group?
Comparative studies using fluorophenyl or chlorophenyl analogs (e.g., 3-[(4-fluorophenyl)methyl] derivatives ) can isolate electronic effects. Meta-substitution (3-methoxy) may enhance π-π stacking versus para-substitution, which alters steric hindrance. Dose-response assays and co-crystallization with target enzymes clarify conflicting SAR trends .
Q. How should enzyme inhibition assays be designed to evaluate CYP51 activity?
Recombinant CYP51 assays monitor lanosterol conversion via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption). Include positive controls (ketoconazole) and negative controls (DMSO vehicle). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots, with IC50 values calculated using non-linear regression .
Q. What in vivo models are appropriate for pharmacokinetic studies?
Rodent models (Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration. LC-MS/MS quantifies plasma concentrations, while tissue distribution is tracked via radiolabeled analogs. Metabolite identification requires liver microsome incubations and HPLC-MS/MS .
Q. How can discrepancies between in silico predictions and experimental binding data be addressed?
Re-evaluate docking parameters (e.g., protonation states of histidine residues in CYP51 ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental Kd values. If discrepancies persist, consider allosteric binding sites or compound aggregation artifacts .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Solvent optimization, catalyst screening | |
| Structural Confirmation | NMR, X-ray crystallography | |
| Target Interaction | Molecular docking, SPR, ITC | |
| SAR Analysis | Analog synthesis, co-crystallization | |
| Pharmacokinetics | LC-MS/MS, radiolabeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
